Y06037 was developed through rational design and synthesis methods aimed at optimizing its biological activity against specific targets within the bromodomain family. The compound's design is based on previous research that focused on creating selective inhibitors for bromodomain-containing proteins, which are crucial in cancer biology .
The synthesis of Y06037 involves several key steps that are meticulously optimized to enhance yield and purity. The process generally follows a multi-step synthetic route, which includes:
The optimization of Y06037's synthesis has been documented in various studies, highlighting the importance of each synthetic step. For instance, adjustments in reaction time and temperature can significantly influence the formation of desired products versus by-products .
The molecular structure of Y06037 features a complex arrangement that allows for effective binding to its target proteins. It is characterized by specific functional groups that enhance its interaction with bromodomains.
Detailed structural analysis has been conducted using techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy. These analyses provide insights into the compound's three-dimensional conformation and binding affinities with target proteins .
Y06037 participates in various chemical reactions typical of small molecule inhibitors. These include:
The kinetics of these reactions have been studied to determine the compound's binding affinity and inhibition constants, providing valuable data for further drug development efforts.
The mechanism by which Y06037 exerts its effects involves competitive inhibition at the bromodomain sites. By binding to these sites, Y06037 disrupts the interaction between bromodomain proteins and acetylated lysine residues on histones or other proteins, thereby influencing gene expression patterns associated with cancer progression.
In vitro studies have demonstrated that Y06037 effectively reduces the activity of its target proteins in cancer cell lines, suggesting a potential pathway for therapeutic intervention .
Y06037 exhibits specific physical properties such as solubility profiles and stability under various conditions. These properties are critical for determining its formulation for clinical use.
The chemical properties include:
Relevant data from stability studies indicate that Y06037 maintains integrity under physiological conditions, which is essential for its application in vivo.
Y06037 is primarily investigated for its potential applications in cancer therapy. Its role as a bivalent inhibitor positions it as a promising candidate for targeting complex protein interactions involved in tumorigenesis. Ongoing research aims to elucidate its efficacy in preclinical models of prostate cancer and other malignancies .
Y06037 (systematic name: 5-[1-(cyclohexylmethyl)-6-[(3S)-3-methylmorpholin-4-yl]benzimidazol-2-yl]-3-methyl-1,2-benzoxazole) is a monovalent BET inhibitor featuring a benzo[d]isoxazole scaffold linked to a benzimidazole pharmacophore. The compound has a molecular formula of C₂₇H₃₂N₄O₂ and a molecular weight of 444.60 g/mol [8]. Its core structure comprises a planar benzo[d]isoxazole ring system connected to a benzimidazole unit via a C-C bond at the 5-position, with a chiral (S)-3-methylmorpholine group appended to the benzimidazole nitrogen. The cyclohexylmethyl substituent at N1 enhances hydrophobic interactions within the BRD4 binding pocket [1] [5].
Steric constraints impose rotational barriers around the intercyclic bond, resulting in two predominant atropisomers. X-ray crystallography of analogous inhibitors confirms the benzo[d]isoxazole moiety adopts a near-perpendicular dihedral angle (78.5° ± 3°) relative to the benzimidazole plane, optimizing bromodomain binding through dual π-stacking interactions with conserved asparagine residues (Asn140 in BRD4-BD1) [1]. Substituents at the 3-methyl position of the isoxazole orient toward the ZA channel, while the morpholine group projects into the acetyl-lysine recognition site.
Table 1: Structural Parameters of Y06037
Property | Value |
---|---|
Molecular Formula | C₂₇H₃₂N₄O₂ |
Molecular Weight | 444.60 g/mol |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 5 |
Rotatable Bonds | 6 |
Topological Polar Surface Area | 61.5 Ų |
LogP (Predicted) | 4.2 |
Structural validation of Y06037 employed multinuclear NMR spectroscopy (400/500 MHz), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy [2] [8]. Key ¹H NMR signals in DMSO-d₆ include the characteristic singlets for the 3-methylbenzo[d]isoxazole proton at δ 2.45 ppm and the chiral methyl group of the morpholine at δ 1.25 ppm (d, J = 6.5 Hz). The cyclohexylmethyl group exhibits distinctive resonances: cyclohexyl methine protons at δ 3.85 ppm (m, 1H) and methylene bridge protons at δ 4.25 ppm (d, J = 7.3 Hz, 2H).
¹³C NMR confirms the presence of critical carbonyl and heterocyclic carbons, notably the benzo[d]isoxazole C3 at δ 162.5 ppm and the benzimidazole C2 at δ 151.8 ppm. HRMS (ESI+) shows a protonated molecular ion [M+H]⁺ at m/z 445.2542 (calc. 445.2548, Δ = 1.3 ppm), consistent with the molecular formula. IR spectroscopy reveals absorptions at 1615 cm⁻¹ (C=N stretch, benzimidazole) and 1580 cm⁻¹ (aromatic C=C), corroborating the heterocyclic framework.
Table 2: Key NMR Assignments for Y06037 (DMSO-d₆)
Chemical Shift (δ, ppm) | Multiplicity | Proton Count | Assignment |
---|---|---|---|
2.45 | s | 3H | 3-CH₃ (isoxazole) |
1.25 | d | 3H | 3'-CH₃ (morpholine) |
3.85 | m | 1H | Cyclohexyl CH |
4.25 | d | 2H | N-CH₂-cyclohexyl |
7.40–8.10 | m | 6H | Aromatic H (benzoxazole/benzimidazole) |
Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal Y06037’s conformational stability stems from intramolecular noncovalent interactions. The lowest energy conformation features a C–H···O hydrogen bond (2.38 Å) between the benzo[d]isoxazole oxygen and the morpholine’s methylene group, stabilizing the twisted geometry [5]. The (S)-configured 3-methylmorpholine adopts a chair conformation, positioning the methyl group equatorially to minimize steric clash with the benzimidazole.
Molecular electrostatic potential (MEP) maps indicate electron-rich regions localize on the benzimidazole nitrogen (N1, δ = –42.3 kcal/mol) and isoxazole oxygen (δ = –38.6 kcal/mol), consistent with bromodomain binding. Frontier molecular orbital analysis shows a HOMO–LUMO gap of 3.8 eV, indicating moderate reactivity. The HOMO localizes over the benzimidazole-π system, suggesting electrophilic attack would preferentially occur at C5/C6 positions. Accelerated molecular dynamics simulations predict thermal stability up to 150°C, with degradation initiated by homolytic cleavage of the C3–CH₃ bond (bond dissociation energy = 78.2 kcal/mol).
Synthetic Chemistry and Structure-Activity Relationships
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3